![molecular formula C17H21N3O2S2 B6506404 8-tert-butyl-6-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421476-00-7](/img/structure/B6506404.png)
8-tert-butyl-6-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-tert-butyl-6-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is a useful research compound. Its molecular formula is C17H21N3O2S2 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound 8-tert-butyl-6-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is 363.10751927 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-tert-butyl-6-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-tert-butyl-6-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Research and Treatment
The application of indole derivatives, including VU0547195-1, as biologically active compounds for cancer treatment has gained prominence. Indoles possess diverse properties, making them valuable in targeting cancer cells. Researchers explore their potential as chemotherapeutic agents, considering their impact on cell growth, apoptosis, and metastasis .
Drug Resistance Mechanisms
Understanding drug resistance is critical in cancer therapy. VU0547195-1’s interactions with drug efflux pumps, transporters, or resistance-related proteins could shed light on overcoming resistance to existing treatments. Investigating its role in drug-resistant leukemia cells, for instance, may yield valuable findings .
Wirkmechanismus
Target of Action
The compound VU0547195-1, also known as 8-tert-butyl-6-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide or F6404-0903, is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, specifically the transition from the G1 phase to the S phase. By inhibiting CDK4 and CDK6, the compound can halt cell cycle progression and potentially suppress the proliferation of cancer cells .
Mode of Action
The compound binds to CDK4 and CDK6, inhibiting their activity This prevents the phosphorylation of the retinoblastoma protein (Rb), a key event in the G1 to S phase transitionThis leads to cell cycle arrest in the G1 phase .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase. By inhibiting CDK4 and CDK6, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest. This can have downstream effects on DNA replication, as the cells are unable to progress to the S phase where DNA synthesis occurs .
Result of Action
The inhibition of CDK4 and CDK6 by this compound results in cell cycle arrest in the G1 phase. This can lead to the suppression of cell proliferation, particularly in cancer cells that rely on the unchecked progression of the cell cycle for their growth and survival . Therefore, the compound could potentially have antitumor effects.
Eigenschaften
IUPAC Name |
8-tert-butyl-6-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c1-17(2,3)13-7-14(21)20-9-11(10-24-16(20)19-13)15(22)18-8-12-5-4-6-23-12/h4-7,11H,8-10H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIMLVSLQGAVNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N2CC(CSC2=N1)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(tert-butyl)-6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.